N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide
Description
This compound is a heterocyclic organic molecule combining a 1,3,4-oxadiazole core with a 1,3-dimethylpyrazole substituent and a 2-fluorobenzamide moiety. The 1,3-dimethylpyrazole group may enhance metabolic stability, while the fluorine atom on the benzamide could improve bioavailability and target binding via electronic effects .
Properties
Molecular Formula |
C14H12FN5O2 |
|---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |
InChI Key |
AVIXFIMBVBPXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling with Fluorobenzamide: The final step involves coupling the pyrazole-oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Substituted derivatives of the fluorobenzamide moiety.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
- Structural Differences: Replaces the 2-fluorobenzamide group with a 1-tosylpiperidine-3-carboxamide moiety.
- Pharmacological Implications: The piperidine ring may enhance blood-brain barrier penetration compared to the planar benzamide system in the target compound. However, the tosyl group could increase molecular weight (~472 g/mol vs.
N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- Structural Differences : Lacks the 1,3,4-oxadiazole ring and instead features a diphenylpyrazole scaffold. The absence of oxadiazole reduces hydrogen-bonding capacity, which may diminish interactions with biological targets like ATP-binding pockets in kinases.
- Functional Impact : The diphenyl substitution increases lipophilicity (predicted logP ~3.8 vs. ~2.5 for the oxadiazole-containing compound), favoring membrane permeability but risking solubility limitations .
Data Tables: Key Properties and Hypothetical Activity
Table 1. Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound : The oxadiazole ring likely engages in hydrogen bonding with kinase hinge regions, while the fluorine atom fine-tunes electronic interactions. In silico docking studies suggest strong binding to EGFR (ΔG = -9.8 kcal/mol) .
- Tosylpiperidine Analog : The bulkier tosyl group may sterically hinder target binding, explaining its higher IC50. However, its piperidine ring could improve CNS penetration for neurotargets .
- Diphenylpyrazole Analog: The lack of oxadiazole and increased hydrophobicity may lead to nonspecific binding, reducing potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
